Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of an amino group, a hydroxyl group, and a benzyl ester group attached to the pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of benzyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate with aqueous ammonia under reflux conditions for 4 hours. The reaction mixture is then concentrated under reduced pressure to yield the desired product as a slightly yellow oil .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the amino group yields an amine .
Scientific Research Applications
Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The presence of the amino and hydroxyl groups further enhances its ability to form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate include:
- Benzyl 3-amino-4-hydroxy-2-pyrrolidinone
- Benzyl 3-amino-4-hydroxy-5-methylpyrrolidine-1-carboxylate
- Benzyl 3-amino-4-hydroxy-2,5-dimethylpyrrolidine-1-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPLJRREJIUKLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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